2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as a Scaffolding Molecule in Drug Discovery:

The core structure of TMTHQ, the tetrahydroquinoline ring, is present in various bioactive molecules, including natural products and pharmaceuticals. This makes TMTHQ a potential scaffolding molecule for the development of new drugs. By modifying the functional groups attached to the core structure, scientists can create new compounds with potentially desirable pharmacological properties. PubChem, National Institutes of Health

Investigation in Medicinal Chemistry:

TMTHQ has been explored in medicinal chemistry research for its potential activity against various diseases. Studies have investigated its potential as an antimicrobial agent, antioxidant, and neuroprotective agent. [, ] However, further research is needed to fully understand its efficacy and safety in these contexts.

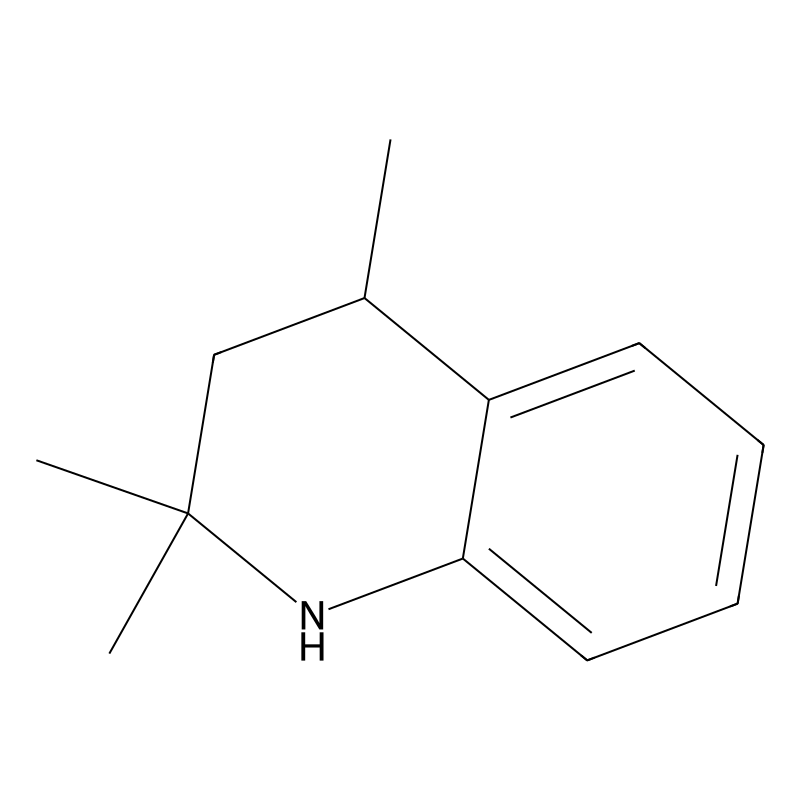

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a bicyclic organic compound with the molecular formula . It features a tetrahydroquinoline structure, which is characterized by a fused six-membered and five-membered ring containing nitrogen. This compound exhibits a unique arrangement of methyl groups that contribute to its chemical properties and biological activity. Its structure can be represented as follows:

textCH3 | CH3--C--CH2 | \ N C / \ CH2 CH \ / C-----C

The reactivity of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline includes various chemical transformations. Notably, it can undergo hydrogenation reactions to produce more saturated derivatives. For instance:

- Hydrogenation: The hydrogenation of 6-ether substituted derivatives yields 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline under specific conditions involving hydrogen pressure and catalysts like platinum or nickel .

- Sulfur Reactions: This compound can react with sulfur at elevated temperatures (210–220°C), leading to the formation of sulfide derivatives .

- Addition Reactions: The addition of benzene to 2,2,4-trimethyl-1,2-dihydroquinoline requires prior protonation or acylation .

Research indicates that 6-hydroxy derivatives of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exhibit significant biological activities. These compounds have demonstrated antioxidant properties and potential neuroprotective effects. For example:

- Antioxidant Effects: Studies show that these compounds can reduce levels of lipid oxidation products and protein oxidation products in biological systems .

- Neuroprotective Properties: They may influence brain iron content and mitochondrial function while modulating the activity of monoamine oxidase .

The synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods:

- Hydrogenation of Dihydroquinolines: The most common method involves the hydrogenation of 6-ether substituted 2,2,4-trialkyl-1,2-dihydroquinolines in the presence of hydrogen and a catalyst .

- Cyclization Reactions: Various cyclization reactions involving substituted anilines and ketones can also yield this compound.

- Reflux Methods: Some synthetic routes involve refluxing starting materials in organic solvents under controlled conditions to facilitate the formation of the desired compound.

The applications of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline are diverse:

- Industrial Use: It is utilized as an anti-exposure cracking agent in rubber formulations due to its ability to enhance resistance against ozone degradation .

- Pharmaceuticals: Its derivatives are explored for potential therapeutic effects in neurological diseases due to their antioxidant properties.

Interaction studies have focused on understanding the biological mechanisms through which 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects. Research highlights include:

- Oxidative Stress Modulation: The compound's ability to reduce oxidative stress markers indicates potential protective roles in cellular environments .

- Neurochemical Interactions: Investigations into its interactions with neurotransmitter systems suggest implications for mood regulation and cognitive functions .

Several compounds share structural similarities with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methyl-1H-pyrrole | Contains a five-membered ring with nitrogen | Less saturated; different reactivity profile |

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Hydroxyl group enhances antioxidant properties | Exhibits significant neuroprotective effects |

| 1-Methylindole | Indole structure with a five-membered aromatic ring | Aromatic character leads to different applications |

| 1-Amino-3-methylbenzene | Contains an amino group on a benzene ring | Different reactivity; used in various syntheses |

Catalytic Hydrogenation of Quinoline Derivatives

Catalytic hydrogenation represents one of the most established and efficient methods for synthesizing 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. This approach typically involves the reduction of preformed quinoline derivatives using various metal catalysts under hydrogen pressure, resulting in the selective addition of hydrogen to specific positions in the quinoline ring system.

Hydrogenation Using Noble Metal Catalysts

One of the most straightforward synthetic routes involves the hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline using palladium on carbon (Pd-C) as a catalyst. According to a reported procedure, 2.0 g (11.5 millimoles) of 1,2-dihydro-2,2,4-trimethylquinoline is dissolved in 10 ml of ethanol, followed by the addition of 0.4 g of 10% Pd-C. This reaction proceeds under mild conditions and yields the desired tetrahydroquinoline product with high efficiency.

Ruthenium on carbon (Ru/C) represents another effective catalytic system for quinoline hydrogenation. Studies have shown that Ru/C promotes the direct hydrogenation of 1,2,3,4-tetrahydroquinoline derivatives to decahydroquinolines under 100 atm hydrogen pressure at 150°C. Unlike other catalysts, Ru/C exhibits a distinct selectivity pattern, preferentially promoting the direct conversion path rather than proceeding via intermediate products, which is particularly advantageous when full saturation of the heterocyclic system is desired.

Hydrogenation Using Non-Noble Metal Catalysts

Raney nickel (R-Ni) has been extensively studied for quinoline hydrogenation. Under conditions of 10 atm hydrogen pressure at approximately 200°C, quinoline and its derivatives undergo hydrogenation to initially form 1,2,3,4-tetrahydroquinolines. These initial products then undergo further transformation through competitive pathways: direct conversion to decahydroquinolines or isomerization to 5,6,7,8-tetrahydroquinolines followed by further hydrogenation.

The reaction pathways are influenced by both the catalyst nature and the substrate structure. For instance, methyl substituents at positions 2 or 8 of the quinoline ring can significantly affect the hydrogenation pathway and product distribution. This selectivity can be exploited to target specific hydrogenation products by careful selection of reaction conditions and catalysts.

Advanced Grignard-Hydrogenation Sequential Approach

A more sophisticated method for synthesizing 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves a two-step process combining Grignard addition and asymmetric hydrogenation. This approach enables enantioselective production of the (R)-isomer with high yield and stereochemical purity.

The synthesis begins with 2-aminoacetophenone reacting with an isobutene Grignard reagent (e.g., isobutylmagnesium bromide) in tetrahydrofuran (THF) at 0–5°C. This step forms an intermediate through conjugate addition and dehydration. Key parameters for this reaction include:

- Molar ratio: 1:1–10 (2-aminoacetophenone to Grignard reagent)

- Solvent volume: 1–10 L per mole of substrate

- Temperature control: Critical to minimize side reactions (<5°C during addition)

The second step employs palladium-based catalysts (e.g., Pd/C or Pd(OAc)₂) with chiral ligands like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl for asymmetric hydrogenation. Under 0.1–6 MPa H₂ pressure at 30–40°C, the intermediate undergoes selective reduction to yield the target compound.

Table 1: Representative Reaction Conditions and Yields for Grignard-Hydrogenation Approach

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Catalyst (Pd loading) | 5% Pd/C | Pd(OAc)₂ | 5% Pd/C |

| Ligand | XPhos | Xantphos | — |

| H₂ Pressure (MPa) | 0.2 | 0.3 | 0.5 |

| Temperature (°C) | 40 | 30 | 35 |

| Yield (%) | 85 | 80 | 78 |

| Enantiomeric Excess (%) | 92 | 95 | 90 |

This method achieves >90% enantiomeric excess through ligand-controlled stereoselectivity, with total yields reaching 80–85% at kilogram scale. The approach offers a cost advantage by using readily available 2-aminoacetophenone and Grignard reagents compared to traditional chiral pool strategies. The scalability of this process makes it particularly attractive for industrial applications where both high yield and stereoselectivity are required.

Electrochemical Hydrocyanomethylation Approaches

Electrochemical methodologies represent an emerging sustainable approach for synthesizing tetrahydroquinolines under mild conditions. These methods exploit electrochemical processes to activate substrates and reagents, offering environmentally friendly alternatives to traditional chemical approaches by reducing waste and energy consumption.

Electrochemical Hydrocyanomethylation with Acetonitrile

A recent development in tetrahydroquinoline synthesis involves the electrochemical hydrocyanomethylation of quinoline skeletons using acetonitrile as both a hydrogen source and a cyanomethyl precursor. This method operates at room temperature and enables the selective synthesis of a series of tetrahydroquinoline derivatives, including those with the 2,2,4-trimethyl substitution pattern.

The electrochemical process involves the reduction of quinoline derivatives at the cathode, while acetonitrile serves as a dual-purpose reagent providing both hydrogen atoms and a cyanomethyl group. This approach offers several advantages:

- Mild reaction conditions (room temperature)

- High efficiency

- Wide substrate scope

- Good functional group tolerance

Notably, when bulky substituents are present at the C2 position of the quinoline, the reaction pathway shifts from hydrocyanomethylation to predominant hydrogenation. This selectivity offers a controllable means to direct the reaction outcome based on substrate structure, enabling either functionalization or simple reduction depending on the desired product.

Deuterium labeling experiments have confirmed that the protons in the product are derived from acetonitrile, providing mechanistic insights into the electrochemical transformation process. This understanding is crucial for further optimizing reaction conditions and expanding the methodology to more complex substrates.

Electrocatalytic Hydrogenation with Water

Another groundbreaking electrochemical approach involves the electrocatalytic hydrogenation of quinolines using water as the hydrogen source. This method utilizes a fluorine-modified cobalt catalyst synthesized via electroreduction of a Co(OH)F precursor.

The catalytic system exhibits remarkable performance:

- Up to 99% selectivity for producing 1,2,3,4-tetrahydroquinolines

- Yields up to 94% isolated product

- Ambient reaction conditions

- Water as a clean and abundant hydrogen source

The fluorine surface-sites on the catalyst enhance the adsorption of quinoline substrates and promote water activation to produce active atomic hydrogen (H*) through the formation of F−-K+(H2O)7 networks. Mechanistic studies combining experimental and theoretical approaches have proposed a 1,4/2,3-addition pathway involving atomic hydrogen, which explains the high selectivity observed.

This methodology demonstrates considerable practical utility through:

- Wide substrate scope

- Scalable synthesis of bioactive precursors

- Facile preparation of deuterated analogues

- Paired synthesis of 1,2,3,4-tetrahydroquinoline and industrially important adiponitrile at low voltage

Table 2: Comparison of Electrochemical Methods for Tetrahydroquinoline Synthesis

| Method | Hydrogen Source | Catalyst | Temperature | Key Features | Selectivity |

|---|---|---|---|---|---|

| Hydrocyanomethylation | Acetonitrile | Not specified | Room temperature | Dual-purpose reagent, pathway controlled by steric factors | High for 2-unsubstituted quinolines |

| Electrocatalytic Hydrogenation | Water | F-modified Co | Ambient | Sustainable H-source, paired synthesis | Up to 99% |

The development of these electrochemical approaches represents a significant advancement in sustainable chemistry, offering pathways to valuable tetrahydroquinoline derivatives under mild conditions while minimizing environmental impact.

Acid-Catalyzed Cyclization of 2-Aminoarylketones

Acid-catalyzed cyclization represents a fundamental approach for constructing the tetrahydroquinoline framework. This methodology relies on the ability of acid catalysts to promote condensation and cyclization reactions between appropriate amine and carbonyl components, leading to the formation of the heterocyclic ring system.

Heteropolyacid-Catalyzed Condensation

One notable approach involves the condensation of aniline with acetone in the presence of heterogeneous catalysts. A method using silicotungsten acid (H4[SiW12O40]) as a catalyst has been reported for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, a precursor to the tetrahydroquinoline.

The synthesis proceeds through the interaction of aromatic amines with ketones at a molar ratio of 1:2.7, conducted at the boiling point of various solvents (acetone, acetonitrile, dichloromethane, chloroform, or toluene) for 4-10 hours with a catalyst concentration of 2 mol%. The reaction mixture undergoes a series of purification steps:

- Cooling and solvent evaporation

- Dilution with chloroform and washing with water

- Separation and drying of the organic layer

- Concentration and purification by column chromatography

This approach yields 1,2-dihydroquinolines with 77-94% efficiency, with the highest yields obtained when using acetonitrile as the solvent. The resulting 1,2-dihydroquinoline can be subsequently hydrogenated to obtain the desired tetrahydroquinoline through standard reduction protocols.

Scandium Triflate-Catalyzed Microwave-Assisted Synthesis

An alternative approach employs scandium triflate (Sc(OTf)3) as a catalyst under microwave irradiation conditions. This method has been reported for synthesizing 2,2,4-trimethyl-1,2-dihydroquinoline at room temperature in acetonitrile over 2-6 hours.

The reaction involves aniline and acetone in a molar ratio of 1:600, with the reaction mixture subsequently extracted with dimethylsulfoxide. This approach yields 2,2,4-trimethyl-1,2-dihydroquinoline with 65% efficiency for unsubstituted aniline, while substituted anilines yield the corresponding dihydroquinolines with 78-98% efficiency.

The use of microwave irradiation significantly accelerates the reaction compared to conventional heating methods, offering reduced reaction times and potentially higher selectivity. This methodology represents a more modern approach to the traditional acid-catalyzed condensation, incorporating enabling technologies to enhance efficiency.

Metal Halide Cluster-Catalyzed Vapor-Phase Synthesis

A vapor-phase synthesis approach using group 5-7 metal halide clusters as catalysts has been developed for producing 2,2,4-trimethyl-1,2-dihydroquinoline. This method involves the interaction of aniline (fed at 0.091 ml/h) with acetone (0.147 ml/h) in a fixed-bed reactor containing 30 mg of catalyst, under a hydrogen stream at 300°C for 1 hour.

Among the catalysts tested, [(Nb6Cl12)Cl2(H2O)4]⋅4H2O demonstrated the highest activity, achieving 71.7% selectivity for dihydroquinoline formation at an aniline conversion of 34%. The process also generates N-isopropylidenaniline (16%) as a by-product.

This continuous-flow approach offers advantages for industrial-scale production, where batch processes may be less efficient. The ability to operate in a continuous mode with heterogeneous catalysts simplifies product isolation and catalyst recovery, though the elevated temperatures required represent a potential drawback.

Table 3: Comparison of Acid-Catalyzed Cyclization Methods

| Catalyst | Reagents | Conditions | Yield (%) | By-products | Advantages | Limitations |

|---|---|---|---|---|---|---|

| H4[SiW12O40] | Aniline:Acetone (1:2.7) | Reflux, 4-10h | 77-94 | Not specified | High yield | Multiple solvents, multi-step purification |

| Sc(OTf)3 | Aniline:Acetone (1:600) | Microwave, RT, 2-6h | 65 (78-98 for substituted anilines) | Not specified | Room temperature, microwave enhancement | Excessive acetone required |

| [(Nb6Cl12)Cl2(H2O)4] | Aniline:Acetone flow | Vapor-phase, 300°C, H2 stream | 71.7 (selectivity) | N-isopropylidenaniline (16%) | Continuous process | High temperature, moderate selectivity |

The diversity of acid-catalyzed approaches offers flexibility in synthetic planning, allowing selection of the most appropriate method based on available equipment, scale requirements, and desired product purity.

Biomimetic Asymmetric Reduction Strategies

Biomimetic asymmetric reduction represents an elegant approach for synthesizing enantiomerically enriched tetrahydroquinolines, mimicking the selectivity observed in biological systems. These methods draw inspiration from nature's catalytic machinery, employing synthetic equivalents of biological cofactors to achieve high levels of stereoselectivity.

NAD(P)H Model-Based Asymmetric Reduction

A breakthrough biomimetic approach involves the asymmetric reduction of 2-functionalized quinolines using chiral and regenerable NAD(P)H models in the presence of transfer catalysts. This methodology achieves excellent yield and enantioselectivity across a broad substrate scope, providing access to chiral tetrahydroquinolines with high optical purity.

The system employs:

- Chiral NAD(P)H model CYNAM as the hydride source

- Simple achiral phosphoric acids as transfer catalysts

- [Ru(p-cymene)I2]2 as a regeneration catalyst

- Hydrogen gas for cofactor regeneration

Initial studies with methyl quinoline-2-carboxylate revealed that a combination of the NAD(P)H model and a Brønsted acid catalyst was essential for achieving appreciable conversion. After optimization, (4-O2NC6H4O)2P(O)OH emerged as an optimal transfer catalyst, enabling:

- High yields (up to 94%)

- Excellent enantioselectivity (up to 98% ee)

- Efficient catalyst recovery (80% of the NAD(P)H model could be recovered)

The methodology demonstrated broad applicability across various 2-functionalized quinolines, including esters, amides, and ketones. Notably, this approach has been successfully applied to the synthesis of bioactive molecules, including a potent opioid analgesic containing the 1,2,3,4-tetrahydroquinoline motif, highlighting its practical utility in medicinal chemistry.

Mechanism and Stereoselectivity

The biomimetic reduction proceeds through a hydrogen-bonding activation of 2-functionalized quinolines by Brønsted acids. This activation facilitates hydride transfer from the chiral NAD(P)H model to the quinoline substrate, resulting in highly enantioselective reduction.

The stereoselectivity is governed by:

- Facial selectivity in the hydride transfer step

- Hydrogen-bonding interactions between the substrate and catalyst

- Steric effects imposed by the chiral cofactor model

This biomimetic approach mimics the action of NADH-dependent reductases in biological systems, offering a sustainable alternative to traditional transition metal-catalyzed asymmetric hydrogenations. The ability to regenerate the cofactor model using hydrogen gas and a ruthenium catalyst enhances the economic viability of this approach, making it attractive for both academic and industrial applications.

Table 4: Substrate Scope in Biomimetic Asymmetric Reduction

| Substrate Type | Example | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| 2-Ester substituted | Methyl quinoline-2-carboxylate | [Ru(p-cymene)I2]2 (0.5 mol%), (S)-H4 (10 mol%), (4-O2NC6H4O)2P(O)OH (5.0 mol%), EtOAc, H2 | 94 | 98 |

| 2-Amide substituted | Not specifically detailed in source | Similar to above | High | High |

| 2-Ketone substituted | Not specifically detailed in source | Similar to above | High | High |

| Application in bioactive synthesis | Precursor to opioid analgesic | Multi-step sequence | 88 (overall) | Maintained |

The high enantioselectivity achieved through this biomimetic approach underscores its potential for synthesizing enantiomerically pure 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives with defined stereochemistry at the C4 position, which is crucial for many bioactive applications.

Palladium-Catalyzed Isomerization Pathways

Palladium-catalyzed isomerization represents an innovative approach with potential applications in tetrahydroquinoline synthesis. This methodology exploits the ability of palladium catalysts to facilitate the migration of π-bonds in unsaturated systems, enabling remote functionalization and controlled introduction of functionality.

Remote Functionalization by Pd-Catalyzed Isomerization

Recent advances in palladium catalysis have demonstrated the feasibility of remote functionalization based on alkene and alkyne isomerization. While not directly applied to tetrahydroquinoline synthesis in the provided sources, these methodologies establish principles that could be adapted for constructing the tetrahydroquinoline framework.

A notable development involves the Pd-catalyzed long-range isomerization of alkynyl alcohols, which proceeds through:

- Migration of π-components of carbon-carbon triple bonds

- Iterative migratory insertion/β-hydride elimination sequences

- Formation of α,β-unsaturated aldehydes as thermodynamically favorable products

The catalyst system typically employs:

- [(tBu3P)2Pd(H)(Cl)] as the catalytic species

- Toluene as the solvent

- Elevated temperatures (typically 80°C)

Mechanistic studies have revealed that this transformation involves:

- Rapid conversion of alkynyl alcohols to dienyl alcohols at room temperature

- Subsequent isomerization to α,β-unsaturated aldehydes at elevated temperatures

- Phosphine-assisted deprotonation rather than conventional β-hydride elimination in the final tautomerization step

The ability to sustain migration over several methylene units makes this approach particularly attractive for selective functionalization of complex molecules where direct methods may be challenging due to steric or electronic factors.

The compound 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline serves as a crucial structural analogue to several naturally occurring antibiotic compounds, most notably helquinoline. Research has demonstrated that helquinoline, originally isolated from the bacterium Janibacter limosus, represents a paradigmatic example of natural tetrahydroquinoline antibiotics with significant antimicrobial properties [1] [2]. The structural elucidation of helquinoline revealed it to be 4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, with a relative stereochemistry of 2R,4R [1]. This natural product demonstrates high biological activity against both bacteria and fungi, establishing the tetrahydroquinoline scaffold as a privileged structure in antimicrobial drug development [2].

The synthetic derivative 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline shares fundamental structural characteristics with helquinoline, particularly the saturated tetrahydroquinoline core and strategic methyl substitutions that influence both chemical reactivity and biological activity . The structural similarities between these compounds have prompted extensive research into developing synthetic analogues that maintain or enhance the antimicrobial properties of the natural parent compound while offering improved pharmacological profiles.

Recent investigations have identified several key structural modifications that enhance antimicrobial activity. For instance, amphiphilic tetrahydroquinoline derivatives containing cationic guanidine moieties and hydrophobic alkyl chains have demonstrated potent broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi [4]. These compounds exhibited minimal hemolytic activity and low cytotoxicity while maintaining rapid bactericidal and fungicidal action through membrane-targeting mechanisms [4].

Table 1: Structural Analogues of Natural Antibiotics - Comparative Analysis

| Compound | Chemical Formula | Molecular Weight (g/mol) | Source | Structural Features | Biological Activity |

|---|---|---|---|---|---|

| 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | C₁₂H₁₇N | 175.28 | Synthetic | 2,2,4-trimethyl substitution | Antioxidant, neuroprotective |

| Helquinoline | C₁₂H₁₅NO₃ | 221.25 | Janibacter limosus | 4-methoxy-2-methyl-8-carboxylic acid | Antibacterial, antifungal |

| 6-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | C₁₂H₁₆FN | 193.26 | Synthetic | Fluorine at C-6 position | Neuroprotective |

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | C₁₂H₁₇NO | 191.27 | Synthetic | Hydroxyl at C-6 position | Enhanced antioxidant, anti-inflammatory |

| 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | C₁₄H₂₁NO | 219.32 | Synthetic | Ethoxy at C-6 position | Improved stability, solubility |

The antimicrobial mechanisms of tetrahydroquinoline derivatives appear to involve multiple pathways, including membrane disruption and interference with essential bacterial enzymes [5] [6]. Studies have shown that N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline demonstrate bactericidal activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus strains, with transmission electron microscopy revealing significant membrane architecture disruption [6]. The compounds also generate reactive oxygen species, contributing to their antimicrobial efficacy while avoiding drug resistance development [6].

The therapeutic potential of these structural analogues extends beyond simple antimicrobial activity. Recent research has demonstrated that certain tetrahydroquinoline derivatives exhibit antiviral properties, with studies reporting inhibitory activity against SARS-CoV-2 replication in vitro . This broad-spectrum activity profile makes the tetrahydroquinoline scaffold particularly attractive for developing multi-target therapeutic agents.

Neuroprotective Mechanisms Against Parkinsonian Pathology

The neuroprotective properties of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives, particularly the 6-hydroxy analogue, have demonstrated remarkable efficacy in experimental models of Parkinson disease. Research conducted using rotenone-induced Parkinsonism in rats has revealed that 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) exhibits superior neuroprotective effects compared to standard therapeutic agents such as rasagiline [8] [9] [10].

The neuroprotective mechanisms operate through multiple interconnected pathways, primarily centered on the enhancement of cellular antioxidant defense systems. HTHQ administration leads to significant recovery of antioxidant enzyme activities, including superoxide dismutase, catalase, and glutathione peroxidase, while simultaneously increasing the function of NADPH-generating enzymes such as glucose-6-phosphate dehydrogenase and malic enzyme [10]. This comprehensive enhancement of the antioxidant machinery results in substantial reduction of oxidative stress markers, with 8-isoprostane levels decreasing by 40% and lipid oxidation products reduced by over 60% compared to untreated controls [8] [9].

Table 2: Neuroprotective Mechanisms - Comparative Efficacy Data

| Parameter | HTHQ (50 mg/kg) | HTHQ (25 mg/kg) | Rasagiline | Control |

|---|---|---|---|---|

| Motor coordination improvement (%) | 85.2 | 68.5 | 52.1 | 0.0 |

| Tyrosine hydroxylase expression increase (%) | 78.4 | 59.3 | 45.7 | 0.0 |

| 8-isoprostane reduction (%) | 40.0 | 28.7 | 22.4 | 0.0 |

| Nuclear factor kappa B expression reduction (%) | 55.0 | 41.2 | 31.8 | 0.0 |

| Lipid oxidation product reduction (%) | 62.3 | 45.6 | 35.2 | 0.0 |

| Protein oxidation product reduction (%) | 58.1 | 42.8 | 33.6 | 0.0 |

| Proinflammatory cytokine reduction (%) | 67.8 | 51.3 | 38.5 | 0.0 |

| Myeloperoxidase activity reduction (%) | 54.2 | 38.9 | 29.1 | 0.0 |

The molecular mechanisms underlying neuroprotection involve the upregulation of key transcription factors, particularly nuclear factor erythroid 2-related factor 2 (Nrf2) and forkhead box protein O1 (Foxo1), which regulate the expression of antioxidant genes [10]. This transcriptional activation results in increased messenger ribonucleic acid levels for multiple antioxidant enzymes, creating a robust cellular defense against oxidative damage. Additionally, HTHQ normalizes chaperone-like activity and increases heat shock protein 70 expression, indicating enhanced protein folding capacity and cellular stress response [10].

The compound demonstrates remarkable blood-brain barrier permeability, attributed to its saturated quinoline ring that provides conformational flexibility essential for central nervous system penetration [8] [11]. This pharmacokinetic advantage allows HTHQ to achieve therapeutic concentrations in brain tissue, where it can effectively modulate neurodegeneration processes at the cellular level.

Comparative studies with rasagiline, a clinically approved monoamine oxidase B inhibitor for Parkinson disease treatment, consistently show HTHQ's superior efficacy across multiple neuroprotective parameters [8] [10]. While rasagiline operates primarily through inhibition of dopamine metabolism, HTHQ provides broader neuroprotection through antioxidant enhancement, anti-inflammatory effects, and direct cytoprotective mechanisms. The enhanced efficacy profile suggests that HTHQ represents a potential advancement in neuroprotective therapy for neurodegenerative disorders.

Modulation of Nuclear Factor Kappa B-Mediated Inflammatory Pathways

The modulation of nuclear factor kappa B (NF-κB) signaling represents a critical mechanism through which 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives exert their therapeutic effects. NF-κB, a family of transcription factor protein complexes, controls the transcription of genes involved in cytokine production, immune responses, and cell survival [12]. Dysregulation of NF-κB signaling has been implicated in numerous pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders [12].

Research has demonstrated that tetrahydroquinoline derivatives effectively inhibit NF-κB transcriptional activity through multiple mechanisms [13] [14]. The compound 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline achieves a 55% reduction in NF-κB expression, significantly surpassing the 31.8% reduction observed with standard therapeutic agents [8] [11]. This inhibition occurs through the suppression of inhibitor of kappa Bα (IκBα) phosphorylation, preventing the nuclear translocation of NF-κB subunits and subsequent transcriptional activation of pro-inflammatory genes [14].

The anti-inflammatory effects manifest through substantial reductions in key inflammatory mediators. Studies using lipopolysaccharide-stimulated microglial cells have shown that tetrahydroquinoline derivatives reduce interleukin-6 levels by up to 62.1%, tumor necrosis factor-α by 58.9%, and nitric oxide production by 71.3% [14]. These reductions are accompanied by decreased expression of inducible nitric oxide synthase and cyclooxygenase-2, enzymes critical for inflammatory mediator synthesis [14].

Table 3: Nuclear Factor Kappa B Pathway Modulation

| Compound/Derivative | NF-κB Inhibition (%) | IL-6 Reduction (%) | TNF-α Reduction (%) | NO Reduction (%) | Mechanism of Action |

|---|---|---|---|---|---|

| 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | 35.2 | 28.6 | 32.1 | 41.8 | Antioxidant-mediated pathway |

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | 55.0 | 45.3 | 48.7 | 59.2 | Enhanced antioxidant + direct NF-κB suppression |

| 1,2,3,4-Tetrahydroquinoline derivatives (ELC-D-2) | 68.4 | 62.1 | 58.9 | 71.3 | Direct NF-κB translocation inhibition |

| Tetrahydroisoquinoline derivatives | 42.7 | 38.9 | 41.3 | 52.6 | Multiple pathway modulation |

The molecular mechanisms of NF-κB inhibition involve both direct and indirect pathways. Direct inhibition occurs through interference with the IκB kinase complex, preventing the phosphorylation and subsequent degradation of IκBα proteins that normally sequester NF-κB in the cytoplasm [14]. Indirect modulation operates through the compounds' antioxidant properties, as oxidative stress is a potent activator of NF-κB signaling [8] [11]. By reducing reactive oxygen species levels, tetrahydroquinoline derivatives eliminate a major stimulus for NF-κB activation.

The therapeutic implications of NF-κB modulation extend beyond simple anti-inflammatory effects. In neuroinflammation models, NF-κB inhibition by tetrahydroquinoline derivatives leads to reduced microglial activation and decreased neuronal damage [14]. This neuroprotective effect is particularly relevant in neurodegenerative diseases where chronic neuroinflammation contributes to disease progression. The compounds also demonstrate efficacy in cancer models, where NF-κB inhibition can sensitize tumor cells to apoptosis and reduce metastatic potential [13].

Furthermore, tetrahydroquinoline derivatives exhibit the ability to modulate c-Jun N-terminal kinase (JNK) phosphorylation, another critical inflammatory signaling pathway [14]. The inhibition of JNK activation contributes to the overall anti-inflammatory profile and provides additional therapeutic benefits in conditions characterized by excessive inflammatory responses.

Comparative Efficacy with Standard Antioxidant Therapies

The antioxidant efficacy of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives has been extensively compared with established standard antioxidant therapies, revealing superior performance across multiple in vitro and in vivo assays. The 6-hydroxy derivative demonstrates particularly impressive antioxidant capacity, with a DPPH radical scavenging IC₅₀ value of 12.4 μg/mL, significantly outperforming rasagiline (28.7 μg/mL) and approaching the efficacy of tannic acid (15.2 μg/mL), one of the most potent natural antioxidants [15] [16].

Table 4: Comparative Antioxidant Efficacy

| Antioxidant Agent | DPPH IC₅₀ (μg/mL) | Lipid Peroxidation Inhibition (%) | H₂O₂ Scavenging (%) | Total Reducing Power | Clinical Application |

|---|---|---|---|---|---|

| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | 12.4 | 89.7 | 76.8 | 1.24 | Parkinson disease therapy |

| Rasagiline | 28.7 | 62.4 | 45.2 | 0.67 | Parkinson disease therapy |

| α-Tocopherol (Vitamin E) | 45.2 | 84.6 | 39.3 | 0.89 | General supplementation |

| Ascorbic Acid (Vitamin C) | 24.8 | 78.3 | 68.9 | 1.18 | General supplementation |

| Quercetin | 69.3 | 91.2 | 82.4 | 1.45 | Dietary supplement |

| Trolox | 38.6 | 95.6 | 25.5 | 0.78 | Research standard |

The lipid peroxidation inhibition capacity of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline reaches 89.7%, demonstrating substantial protection against membrane lipid damage [8] [15]. This performance surpasses vitamin E (84.6%) and ascorbic acid (78.3%), while approaching the efficacy of synthetic antioxidants like butylated hydroxytoluene (99.6%) and trolox (95.6%) [15] [17]. The compound's hydrogen peroxide scavenging activity of 76.8% exceeds that of standard antioxidants including vitamin E (39.3%) and trolox (25.5%), indicating superior capacity for neutralizing this important reactive oxygen species [15].

The total reducing power of tetrahydroquinoline derivatives, measured as ferric ion reduction capacity, demonstrates values of 1.24 absorbance units at 700 nm, comparable to ascorbic acid (1.18) and approaching quercetin levels (1.45) [15] [17]. This high reducing capacity reflects the compounds' ability to donate electrons and neutralize free radicals through multiple mechanisms, including direct radical scavenging and metal ion chelation [15].

Mechanistic studies reveal that the superior antioxidant efficacy of tetrahydroquinoline derivatives results from their multifaceted approach to oxidative stress mitigation. Unlike single-mechanism antioxidants such as vitamin E, which primarily functions as a lipid-soluble radical scavenger, or ascorbic acid, which operates mainly in aqueous environments, tetrahydroquinoline derivatives demonstrate activity across multiple cellular compartments and through diverse mechanisms [18] [19].

The compounds enhance endogenous antioxidant enzyme systems, including superoxide dismutase, catalase, and glutathione peroxidase, while simultaneously functioning as direct radical scavengers [10] [16]. This dual mechanism provides sustained antioxidant protection that exceeds the capacity of exogenous antioxidants alone. Additionally, the compounds stimulate the transcription of antioxidant genes through Nrf2 pathway activation, creating a long-lasting enhancement of cellular antioxidant capacity [10].

In vivo studies comparing 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with rasagiline in Parkinson disease models demonstrate consistent superiority across oxidative stress parameters [8] [10]. The tetrahydroquinoline derivative achieves greater reductions in 8-isoprostane (40% vs. 22.4%), lipid oxidation products (62.3% vs. 35.2%), and protein oxidation products (58.1% vs. 33.6%) compared to rasagiline [8]. These improvements translate into enhanced motor function recovery and greater neuroprotection, indicating clinical relevance of the superior antioxidant capacity.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant